molecular formula C10H18O2 B1206582 Trans-p-menth-6-ene-2,8-diol

Trans-p-menth-6-ene-2,8-diol

Cat. No. B1206582
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-p-menth-6-ene-2,8-diol is a natural product found in Cyperus longus with data available.

Scientific Research Applications

Chemistry of Terpenes

Trans-p-menth-6-ene-2,8-diol, a derivative of p-menthane, has been explored in the chemistry of terpenes. Studies include its reactions with peroxysuccinic acid leading to various compounds, highlighting its potential in organic synthesis and chemical transformations (Cocker, Crowley, & Srinivasan, 1972).

Stereochemical Studies

In stereochemical studies, this compound's structural conformation has been analyzed, particularly focusing on its hydroxyl groups and their orientations. This research is crucial in understanding its chemical behavior and potential applications in stereochemistry (Suga, Shishibori, & Matsuura, 1964).

Presence in Grape Products

Investigations into grape products have identified this compound among other p-menthenediols. This research contributes to the understanding of flavor compounds in grapes and wines, indicating its significance in food chemistry (Versini, Rapp, Reniero, & Mandery, 2015).

Asymmetric Synthesis

Asymmetric synthesis of this compound, isolated from herbal plants, has been a topic of research. This synthesis is crucial for producing enantiomerically pure compounds, essential in medicinal chemistry and drug development (Konishi, Ogura, Takikawa, & Watanabe, 2020).

Catalyzed Reactions

The substance has been studied in the context of copper-catalyzed reactions with cyclic olefins. These findings are significant for industrial chemistry, particularly in developing efficient catalytic processes (Beckwith & Phillipou, 1976).

properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9?/m1/s1

InChI Key

OMDMTHRBGUBUCO-VEDVMXKPSA-N

Isomeric SMILES

CC1=CC[C@H](CC1O)C(C)(C)O

SMILES

CC1=CCC(CC1O)C(C)(C)O

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O

synonyms

1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol
1-methyl-alpha-hydroxyisopropylcyclohexenol-6
Sobrepin
sobrerol
sobrerol, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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